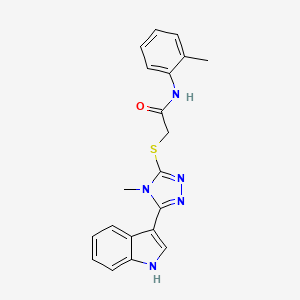

4-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

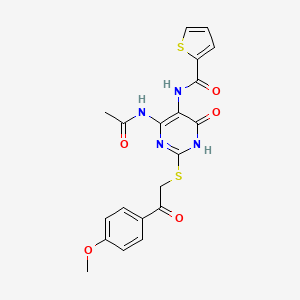

4-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound , has shown promising antimicrobial activities. These compounds, obtained through reactions of various ester ethoxycarbonylhydrazones with primary amines, were tested for their effectiveness against a range of microorganisms. Some derivatives exhibited good to moderate antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Another significant application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Specifically, a study demonstrated the efficacy of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting mild steel corrosion in a hydrochloric acid medium. This compound achieved an inhibition efficiency of up to 98%, highlighting its potential as a highly effective corrosion inhibitor. The study provided insights into the mechanism of action, indicating mixed-type inhibition affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).

Spectroscopic and Molecular Analysis

Research on heterocyclic 1,2,4-triazole derivatives has extended into spectroscopic and molecular analyses, aiming to understand their electronic, nonlinear optical properties, and spectroscopic characteristics. These studies involve density functional theory (DFT) calculations to assess various electronic parameters and experimentally determine spectroscopic properties, thereby offering a comprehensive analysis of these compounds' molecular structures and behaviors (Beytur & Avinca, 2021).

Molecular Structure and Docking Studies

Investigations into the molecular structures and potential biological interactions of 1,2,4-triazole derivatives have been conducted using X-ray crystallography and molecular docking studies. These studies aim to explore the interactions between these compounds and biological targets, offering insights into their potential therapeutic applications. For example, research on a specific 1,2,4-triazole derivative highlighted its favorable interaction with the SHP2 protein, suggesting its potential in therapeutic applications (Wu et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant effects on allergic reactions . These effects are likely mediated through interactions with histamine H1 receptors, which play a crucial role in allergic responses .

Mode of Action

It’s plausible that it may act as an antagonist at histamine h1 receptors, similar to other piperazine derivatives . By binding to these receptors, the compound could potentially prevent histamine from exerting its effects, thereby mitigating allergic reactions .

Biochemical Pathways

Given its potential role as a histamine h1 receptor antagonist, it’s likely that it impacts pathways involved in allergic responses . Histamine signaling is a key component of these pathways, and disruption of this signaling can have downstream effects on processes such as inflammation and immune response .

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed throughout the body . Metabolism and excretion patterns can vary, but these compounds are typically metabolized in the liver and excreted in the urine .

Result of Action

If it acts as a histamine h1 receptor antagonist, it could potentially reduce inflammation and other symptoms associated with allergic reactions

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and activity . Additionally, individual factors such as genetic variations, health status, and the presence of other medications can influence the compound’s efficacy and potential side effects .

Properties

IUPAC Name |

(4-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-3-5-14(19)6-4-13)20-21-22(12)15-7-9-16(24-2)10-8-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZMAKMWZKVSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2435795.png)

![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2435801.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)

![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)

![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435809.png)

![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)